N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
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Overview
Description
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes methoxy, sulfonyl, and anilino groups
Preparation Methods
The synthesis of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the aniline derivative, followed by sulfonylation and subsequent coupling with the acetamide moiety. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, while the methoxy and anilino groups contribute to the compound’s overall stability and reactivity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Compared to other similar compounds, N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(4-methoxyphenyl)-2-methoxyacetamide: Lacks the sulfonyl group, making it less reactive in certain conditions.
N-(1-naphthyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide: Contains a naphthyl group instead of a phenylethyl group, altering its binding properties.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5g/mol |
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18-12-14-23(15-13-18)31(28,29)26(21-10-7-11-22(16-21)30-3)17-24(27)25-19(2)20-8-5-4-6-9-20/h4-16,19H,17H2,1-3H3,(H,25,27) |
InChI Key |
SQQHUXXTZXOFDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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